1-isopropyl-N-(2-oxo-2H-chromen-3-yl)-1H-pyrazole-3-carboxamide
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Overview
Description
1-isopropyl-N-(2-oxo-2H-chromen-3-yl)-1H-pyrazole-3-carboxamide is a complex organic compound that features a pyrazole ring, a chromenone moiety, and an isopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-isopropyl-N-(2-oxo-2H-chromen-3-yl)-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-keto ester under acidic or basic conditions.
Attachment of the chromenone moiety: The chromenone structure can be synthesized separately and then coupled with the pyrazole ring using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Introduction of the isopropyl group: This can be done through alkylation reactions using isopropyl halides in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-isopropyl-N-(2-oxo-2H-chromen-3-yl)-1H-pyrazole-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The chromenone moiety can be oxidized to form quinones.
Reduction: The pyrazole ring can be reduced under hydrogenation conditions.
Substitution: The isopropyl group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
1-isopropyl-N-(2-oxo-2H-chromen-3-yl)-1H-pyrazole-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying enzyme activity or as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 1-isopropyl-N-(2-oxo-2H-chromen-3-yl)-1H-pyrazole-3-carboxamide depends on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The chromenone moiety can intercalate with DNA, while the pyrazole ring can form hydrogen bonds with amino acid residues in proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
1-isopropyl-N-(2-oxo-2H-chromen-3-yl)-1H-pyrazole-3-carboxamide: shares structural similarities with other pyrazole derivatives and chromenone-containing compounds.
1-isopropyl-3-(2-oxo-2H-chromen-3-yl)-1H-pyrazole-5-carboxamide: A similar compound with a different substitution pattern on the pyrazole ring.
N-(2-oxo-2H-chromen-3-yl)-1H-pyrazole-3-carboxamide: Lacks the isopropyl group, which may affect its biological activity and chemical reactivity.
Uniqueness
The unique combination of the pyrazole ring, chromenone moiety, and isopropyl group in this compound imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(2-oxochromen-3-yl)-1-propan-2-ylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3/c1-10(2)19-8-7-12(18-19)15(20)17-13-9-11-5-3-4-6-14(11)22-16(13)21/h3-10H,1-2H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJUOOKCLXYLIRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CC(=N1)C(=O)NC2=CC3=CC=CC=C3OC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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